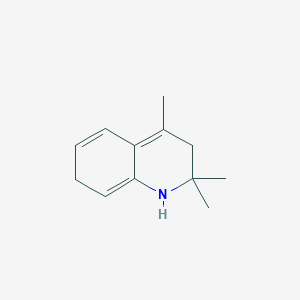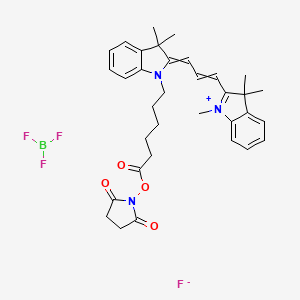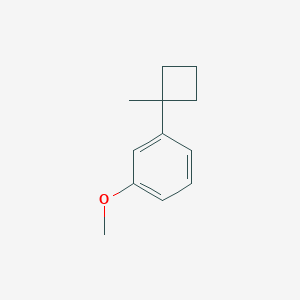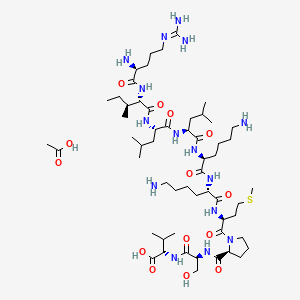![molecular formula C32H28F6N4O2 B14764540 3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(9R)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione](/img/structure/B14764540.png)
3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(9R)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(9R)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione is a complex organic compound known for its unique chemical structure and properties. This compound features a cyclobutene ring substituted with trifluoromethyl groups and cinchonan-9-ylamino groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(9R)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione typically involves multiple steps. One common method starts with the preparation of 3,5-bis(trifluoromethyl)phenyl Grignard reagent from the corresponding bromide precursor . This Grignard reagent is then reacted with a suitable electrophile to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The exact methods can vary depending on the scale of production and the specific requirements of the end product.
Chemical Reactions Analysis
Types of Reactions
3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(9R)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted cyclobutene compounds.
Scientific Research Applications
3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(9R)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of 3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(9R)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can stabilize transition states and facilitate chemical reactions . The cinchonan-9-ylamino group may interact with biological molecules, influencing pathways and mechanisms at the molecular level .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethyl phenyl motif and is used extensively in promoting organic transformations.
3,5-Bis(trifluoromethyl)aniline: Another compound with similar trifluoromethyl groups, used in various chemical syntheses.
Uniqueness
What sets 3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(9R)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione apart is its combination of trifluoromethyl and cinchonan-9-ylamino groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C32H28F6N4O2 |
|---|---|
Molecular Weight |
614.6 g/mol |
IUPAC Name |
3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C32H28F6N4O2/c1-2-18-16-42-10-8-19(18)13-25(42)26(23-7-9-39-24-6-4-3-5-22(23)24)41-28-27(29(43)30(28)44)40-15-17-11-20(31(33,34)35)14-21(12-17)32(36,37)38/h2-7,9,11-12,14,18-19,25-26,40-41H,1,8,10,13,15-16H2/t18-,19-,25+,26+/m0/s1 |
InChI Key |
YURQYVLOLVWXOA-CTOUCQIYSA-N |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=CC=NC4=CC=CC=C34)NC5=C(C(=O)C5=O)NCC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC5=C(C(=O)C5=O)NCC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 3-{[(3-bromophenyl)carbamoyl]amino}benzoate](/img/structure/B14764487.png)



![5-Bromo-2-[3-(trifluoromethyl)-5-pyrazolyl]pyridine](/img/structure/B14764503.png)

![4-[[6-[3-[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B14764512.png)



